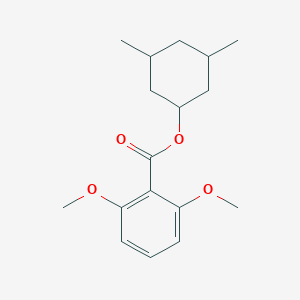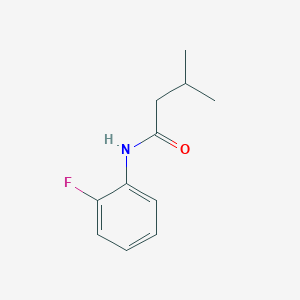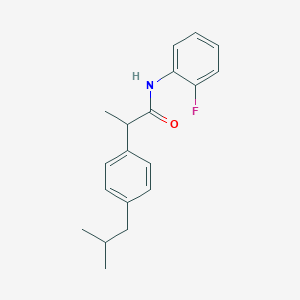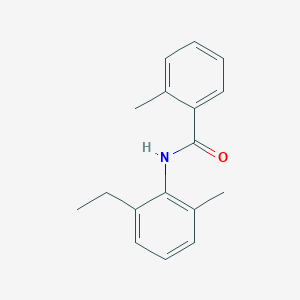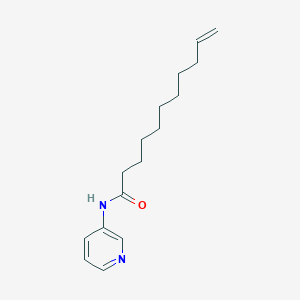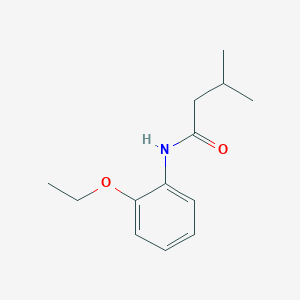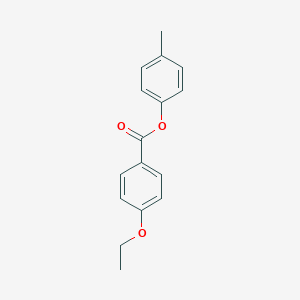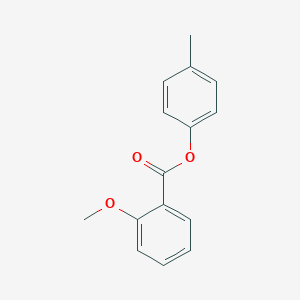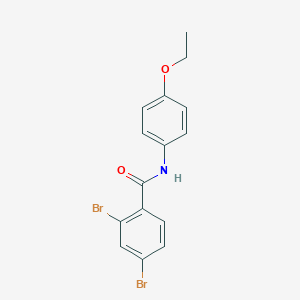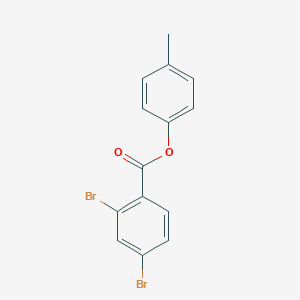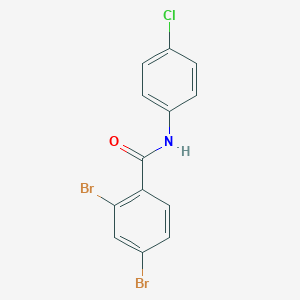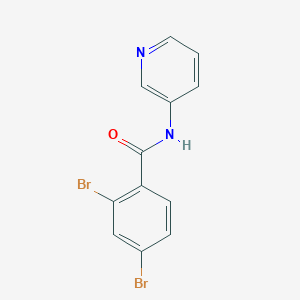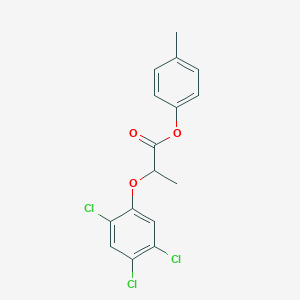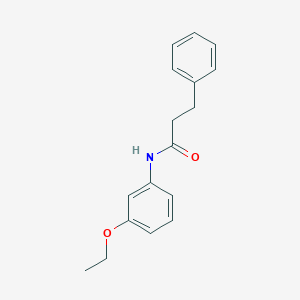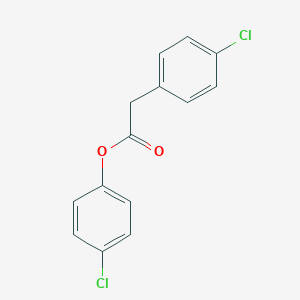
4-Chlorophenyl(4-chlorophenyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chlorophenyl(4-chlorophenyl)acetate is a chemical compound that has been widely used in scientific research. This compound is also known as 4,4'-Dichlorodiphenylacetate, and its molecular formula is C14H10Cl2O2. The compound is synthesized using a simple and efficient method and has been extensively studied for its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 4-Chlorophenyl(4-chlorophenyl)acetate is not well understood. However, it is believed that the compound may act as an inhibitor of certain enzymes or receptors in the body. The compound has also been shown to have antioxidant properties, which may contribute to its potential health benefits.
Biochemical and Physiological Effects:
Studies have shown that 4-Chlorophenyl(4-chlorophenyl)acetate may have several biochemical and physiological effects. The compound has been shown to have anti-inflammatory properties and may help to reduce oxidative stress in the body. The compound has also been shown to have potential anticancer properties, although more research is needed in this area.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-Chlorophenyl(4-chlorophenyl)acetate in lab experiments is that it is a relatively simple and efficient compound to synthesize. The compound is also stable and can be easily stored for long periods of time. However, one limitation of using this compound is that its mechanism of action is not well understood, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on 4-Chlorophenyl(4-chlorophenyl)acetate. One potential direction is to investigate the compound's potential applications in the field of drug discovery. The compound has been shown to have potential anticancer properties, and further research may help to identify new drugs that target cancer cells. Another potential direction is to investigate the compound's potential applications in the field of environmental science. The compound has been used to study the toxicity of environmental pollutants, and further research may help to identify new methods for monitoring and reducing environmental pollution.
Métodos De Síntesis
The synthesis of 4-Chlorophenyl(4-chlorophenyl)acetate involves the reaction of 4-chlorophenol with chloroacetyl chloride in the presence of a base catalyst such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the product is obtained by simple filtration and purification.
Aplicaciones Científicas De Investigación
4-Chlorophenyl(4-chlorophenyl)acetate has been extensively used as a model compound in various scientific research studies. The compound has been studied for its potential applications in fields such as pharmacology, toxicology, and environmental science. The compound has been used to investigate the mechanism of action of various drugs and to study the toxicity of environmental pollutants.
Propiedades
Fórmula molecular |
C14H10Cl2O2 |
|---|---|
Peso molecular |
281.1 g/mol |
Nombre IUPAC |
(4-chlorophenyl) 2-(4-chlorophenyl)acetate |
InChI |
InChI=1S/C14H10Cl2O2/c15-11-3-1-10(2-4-11)9-14(17)18-13-7-5-12(16)6-8-13/h1-8H,9H2 |
Clave InChI |
NTJKTOWZWRHAKB-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CC(=O)OC2=CC=C(C=C2)Cl)Cl |
SMILES canónico |
C1=CC(=CC=C1CC(=O)OC2=CC=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



